Acyclovir

Antiviral susceptibility HSV-1 Penciclovir

Acyclovir is the indispensable reference standard for herpesvirus research and antiviral susceptibility testing. Mandated for NCCLS plaque reduction assays and DNA probe testing of clinical HSV/VZV isolates, it is the primary tool for identifying acyclovir-resistant strains (96% of which are TK-deficient) in immunocompromised patients. High-purity acyclovir is essential for reproducible IC50 data, serves as the internal standard for prodrug development, and acts as a model compound for solubility-enhancement technologies. Procure the reference standard when assay fidelity and comparator-anchored quantitative evidence are non-negotiable.

Molecular Formula C8H11N5O3
Molecular Weight 225.20 g/mol
CAS No. 59277-89-3
Cat. No. B001169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcyclovir
CAS59277-89-3
SynonymsAciclovir;  Acycloguanosine;  59277-89-3;  Zovirax;  Vipral
Molecular FormulaC8H11N5O3
Molecular Weight225.20 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1COCCO)N=C(NC2=O)N
InChIInChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)
InChIKeyMKUXAQIIEYXACX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite or almost white crystalline powder
Solubility1.41mg/mL at 25°C
White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/
In water, 1,620 mg/L at 25 °C
Soluble in diluted hydrochloric acid;  slightly soluble in water;  insoluble in alcohol
0.2 mg/mL in alcohol
9.08e+00 g/L

Acyclovir (CAS 59277-89-3): Baseline Pharmacology and Core Procurement Profile for Research and Industrial Use


Acyclovir (CAS 59277-89-3) is a synthetic acyclic purine nucleoside analogue and the prototype antiherpetic agent, specifically targeting herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) [1]. Its mechanism of action involves preferential phosphorylation by viral thymidine kinase (TK) in infected cells, followed by conversion to acyclovir triphosphate, which inhibits viral DNA polymerase and causes chain termination [1]. As the reference standard for this class, acyclovir exhibits oral bioavailability of approximately 15–30%, necessitating frequent dosing for systemic infections [1]. Its core procurement relevance lies in its status as the foundational antiviral for herpesvirus infections, making it the essential comparator for all newer agents and a critical reagent for virology research, antiviral susceptibility testing, and as the active metabolite for prodrug development [1].

Why Acyclovir (CAS 59277-89-3) Cannot Be Replaced by Valacyclovir, Penciclovir, Famciclovir, or Ganciclovir in Critical Applications


Despite overlapping mechanisms of action, substituting acyclovir with newer analogs such as valacyclovir, famciclovir, or penciclovir introduces quantifiable shifts in antiviral potency, pharmacokinetics, resistance profiles, and assay performance that can fundamentally alter experimental outcomes and clinical decisions. Valacyclovir is a prodrug that increases systemic acyclovir exposure but is not a direct substitute in in vitro assays where the active parent compound is required [1]. Penciclovir, while mechanistically similar, demonstrates divergent cell-line-dependent IC50 values and resistance mutation patterns compared to acyclovir [2]. Famciclovir, the oral prodrug of penciclovir, provides non-inferior clinical efficacy but with different dosing schedules and active moiety [3]. Ganciclovir, though a structural analog, possesses a distinct selectivity profile driven by its differential phosphorylation by viral and cellular kinases, making it the preferred agent for cytomegalovirus (CMV) but not a simple drop-in replacement for HSV research [4]. Therefore, procurement decisions must be guided by precise, application-specific, and comparator-anchored quantitative evidence rather than class-level assumptions of interchangeability.

Acyclovir (CAS 59277-89-3) Procurement-Relevant Quantitative Differentiation Evidence


In Vitro Antiviral Potency: Acyclovir vs. Penciclovir in HSV-1 DNA Inhibition and Yield Reduction Assays

In a comparative study using MRC-5 cells, acyclovir demonstrated lower potency than penciclovir in specific assays. In a 24-hour viral DNA inhibition assay, the EC50 for penciclovir was 0.01 mg/L compared to 0.06 mg/L for acyclovir, indicating a 6-fold difference in potency [1]. However, in a plaque reduction assay (PRA), the EC50 values were comparable (0.6 mg/L for acyclovir vs. 0.8 mg/L for penciclovir) [1]. This assay-dependent discrepancy is a critical factor for researchers selecting the appropriate compound for in vitro studies and highlights that direct substitution can lead to misinterpretation of antiviral activity data.

Antiviral susceptibility HSV-1 Penciclovir IC50 DNA inhibition assay

Cross-Resistance Patterns: Differential Mutation Spectra in TK Genes for Acyclovir vs. Penciclovir Resistance

A comparative analysis of HSV-1 clones passaged in the presence of acyclovir (ACV) or penciclovir (PCV) revealed distinct mutation patterns. Among ACV-resistant mutants, thymidine kinase (TK) gene mutations consisted of 50% single nucleotide substitutions and 50% frameshift mutations [1]. In contrast, PCV-resistant mutants displayed a profoundly different distribution: 4% single nucleotide substitutions and 96% frameshift mutations (P < 0.001) [1]. Furthermore, mutations in the DNA polymerase gene were detected in 8 out of 21 ACV-resistant clones, but in none of the 23 PCV-resistant clones [1]. This indicates that the selective pressure exerted by each drug leads to different resistance genotypes, which may influence cross-resistance profiles and the selection of second-line agents.

Antiviral resistance Thymidine kinase Mutation analysis Penciclovir

Pharmacokinetic Differentiation: Acyclovir Oral Bioavailability vs. Its Prodrug Valacyclovir

Acyclovir exhibits poor oral bioavailability of 15–30%, which is a major limitation addressed by its L-valyl ester prodrug, valacyclovir [1]. The absolute bioavailability of acyclovir following oral administration of a 1-gram dose of valacyclovir hydrochloride was determined to be 54.5% ± 9.1% in 12 healthy volunteers, compared to an intravenous acyclovir dose [2]. This represents an approximate 3- to 5-fold increase in acyclovir exposure [1]. This pharmacokinetic difference is the primary driver for the clinical use of valacyclovir over acyclovir for oral therapy, but for researchers requiring the parent compound in vitro or for topical/ophthalmic formulations where systemic absorption is not the goal, acyclovir remains the essential and direct-acting agent.

Pharmacokinetics Bioavailability Valacyclovir Prodrug Oral absorption

Formulation Challenge: Acyclovir's Poor Aqueous Solubility vs. Co-Amorphous Formulations

Acyclovir's inherent low aqueous solubility poses a significant challenge for the development of high-concentration topical and oral formulations, limiting its bioavailability and efficacy in certain applications [1]. Research into co-amorphous systems has demonstrated a quantifiable improvement in solubility. Specifically, the aqueous solubility of a co-amorphous formulation of acyclovir with oxalic acid was approximately 8-fold higher (about 8 times more soluble) at 35°C compared to the parent acyclovir base . This highlights that while the parent compound has limitations, its properties can be significantly modified through specific formulation strategies, which is a key consideration for procurement in drug development and advanced formulation research.

Formulation Solubility Co-amorphous Excipient Drug delivery

Clinical Efficacy in Herpes Zoster: Acyclovir Non-Inferiority vs. Famciclovir

In a randomized, double-blind, parallel-group study of 151 patients with uncomplicated herpes zoster, acyclovir (800 mg five times daily) and famciclovir (500 mg three times daily) for 7 days demonstrated comparable clinical outcomes. The proportion of patients achieving complete cure was 94.74% for acyclovir and 94.67% for famciclovir [1]. The mean time to full crusting of lesions was 15.03 days for acyclovir and 14.84 days for famciclovir (log-rank p=0.820) [1]. The study concluded that famciclovir is non-inferior to acyclovir for this indication [1]. This evidence establishes acyclovir as a valid and effective comparator for clinical trials evaluating new therapies for herpes zoster, with a well-characterized efficacy benchmark.

Herpes zoster Famciclovir Randomized controlled trial Non-inferiority Clinical efficacy

Procurement-Relevant Research and Industrial Application Scenarios for Acyclovir (CAS 59277-89-3)


In Vitro Antiviral Susceptibility Testing and Resistance Surveillance

Acyclovir is the indispensable reference standard for plaque reduction assays (PRA) and DNA probe assays to determine the susceptibility of clinical HSV and VZV isolates [1]. Its use is mandated in standard methods proposed by the NCCLS for in vitro determination of HSV susceptibility [1]. Given that 96% of acyclovir-resistant clinical HSV mutants are TK-deficient, acyclovir susceptibility testing is the primary method for identifying and characterizing resistant strains in immunocompromised patients [2]. Procuring high-purity acyclovir is essential for generating reliable and reproducible IC50 data for both research and clinical diagnostic applications.

Pharmacokinetic and Prodrug Development Studies

Acyclovir serves as the active comparator and internal standard for developing and validating new prodrugs and formulations. Its low and variable oral bioavailability (15-30%) is the fundamental problem that prodrugs like valacyclovir aim to solve, with valacyclovir providing a 3- to 5-fold increase in acyclovir exposure [1]. For in vivo studies evaluating new oral prodrugs, acyclovir is administered intravenously to determine absolute bioavailability and is used as the reference standard in LC-MS/MS assays to quantify the active metabolite in plasma [2].

Formulation and Drug Delivery Research

The inherent low aqueous solubility of acyclovir makes it a model compound for developing and testing novel solubility-enhancing technologies. Research has demonstrated an 8-fold improvement in aqueous solubility using a co-amorphous formulation with oxalic acid [1]. Therefore, acyclovir is a critical reagent for research into nano-emulsions, solid dispersions, mucoadhesive systems, and other advanced drug delivery platforms aimed at improving the bioavailability of poorly soluble drugs [2].

Gene Therapy and Cancer Research (Suicide Gene Systems)

In gene therapy, the herpes simplex virus thymidine kinase (HSV-TK) gene is used as a suicide gene, where its expression in tumor cells renders them sensitive to prodrugs like ganciclovir or acyclovir [1]. While ganciclovir is the preferred prodrug for this application, acyclovir is used in comparative studies to characterize engineered TK mutants for improved activity or altered substrate specificity [1]. Procurement of acyclovir is essential for laboratories studying the structure-function relationships of HSV-TK and for developing next-generation suicide gene systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acyclovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.